Cas no 20490-22-6 (Phenol,2,4,6-tri-2-propen-1-yl-)

20490-22-6 structure
Product Name:Phenol,2,4,6-tri-2-propen-1-yl-
CAS No:20490-22-6
Molecular Formula:C15H18O
Molecular Weight:214.30282
CID:241220
PubChem ID:21572627
Phenol,2,4,6-tri-2-propen-1-yl- Properties
Names and Identifiers
-
- Phenol,2,4,6-tri-2-propen-1-yl-
- 2,4,6-tris(prop-2-enyl)phenol
- 2,4,6-Triallylphenol
- Phenol, 2,4,6-triallyl- (6CI,8CI)
- Phenol,2,4,6-tri-2-propenyl- (9CI)
- DTXSID20615938
- 20490-22-6
- 2,4,6-Tri(prop-2-en-1-yl)phenol
- SCHEMBL2461750
-
- InChIKey: ZQVIKSBEYKZIJR-UHFFFAOYSA-N
- Inchi: InChI=1S/C15H18O/c1-4-7-12-10-13(8-5-2)15(16)14(11-12)9-6-3/h4-6,10-11,16H,1-3,7-9H2
- SMILES: C=CCC1=CC(CC=C)=C(O)C(CC=C)=C1
Computed Properties
- Exact Mass: 214.13584
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 6
- Monoisotopic Mass: 214.135765193g/mol
- Heavy Atom Count: 16
- Complexity: 224
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 4.8
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
Phenol,2,4,6-tri-2-propen-1-yl- Related Literature
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3. NotesJ. Michalski,J. Wieczorkowski,A. A. Marei,R. A. Raphael,A. C. Davis,R. F. Hunter,A. Carrington,M. C. R. Symons,Albert Wassermann,Raphael Ikan,John Mclean,K. J. Clark,G. I. Fray,E. R. Ward,C. D. Johnson,J. G. Hawkins,A. W. Burgstahler,Max Struble,Max Frankel,David Gertner,J. H. Lister,J. S. Dave,A. M. Talati,P. D. Ritchie,A. E. Wright,D. W. Hughes,John C. Roberts,D. H. Hey,C. W. Rees,J. L. Boston,D. W. A. Sharp J. Chem. Soc. 1960 885
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